molecular formula C17H24O4 B15164377 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one CAS No. 143114-93-6

6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one

Cat. No.: B15164377
CAS No.: 143114-93-6
M. Wt: 292.4 g/mol
InChI Key: SEWFXECKZBLANJ-UHFFFAOYSA-N
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Description

It is a phenolic ketone with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is known for its pungent taste and is a degradation product of gingerol, another active component in ginger.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one typically involves the condensation of vanillin with acetone followed by a series of reactions including reduction and dehydration . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from ginger or through chemical synthesis. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from ginger extracts .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one is unique due to its specific structure, which imparts distinct bioactive properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

143114-93-6

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one

InChI

InChI=1S/C17H24O4/c1-3-4-5-14(18)9-10-15(19)8-6-13-7-11-16(20)17(12-13)21-2/h7,9-12,14,18,20H,3-6,8H2,1-2H3

InChI Key

SEWFXECKZBLANJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=CC(=O)CCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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